molecular formula C9H7ClN2O3 B13622158 Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate

Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate

Cat. No.: B13622158
M. Wt: 226.61 g/mol
InChI Key: AQRDSGUCWWWDHC-UHFFFAOYSA-N
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Description

Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused oxazole-pyridine core. The oxazole ring contains oxygen and nitrogen atoms, while the pyridine ring is substituted with a chlorine atom at position 4.

Properties

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

ethyl 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H7ClN2O3/c1-2-14-9(13)8-12-7-5(15-8)3-4-6(10)11-7/h3-4H,2H2,1H3

InChI Key

AQRDSGUCWWWDHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions include substituted oxazole derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from hydrolysis.

Scientific Research Applications

Ethyl 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features of Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate with analogs from the literature:

Compound Name Heterocycle Type Substituents Molecular Formula Molecular Weight (g/mol) Key References
This compound (Target) Oxazole-pyridine Cl at position 5 C₉H₇ClN₂O₃ ~226.64 (estimated) N/A
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate Thiazole-pyridine Cl at position 5 C₉H₇ClN₂O₂S 242.68
Ethyl thiazolo[4,5-b]pyridine-2-carboxylate Thiazole-pyridine No substituents C₉H₈N₂O₂S 208.24
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrole-pyridine Cl at position 5 C₁₀H₉ClN₂O₂ 224.65
Ethyl 3-imidazo[4,5-b]pyridine-2-carboxylate 1-oxide Imidazole-pyridine N-oxide functional group C₉H₉N₃O₃ 207.19

Key Observations :

  • Heteroatom Impact : Replacing sulfur (thiazolo) with oxygen (oxazolo) reduces molecular weight by ~16 g/mol due to sulfur’s higher atomic mass .
  • Substituent Effects : Chlorine at position 5 enhances electrophilicity and may improve metabolic stability compared to unsubstituted analogs .
  • Functional Groups: N-oxides (e.g., imidazo derivative ) exhibit distinct redox properties compared to non-oxidized analogs.

Hazard and Stability Profiles

  • Thiazolo Derivatives : Exhibit warnings for dermal/ocular irritation (H315, H319) and respiratory toxicity (H335) .
  • Chlorinated Analogs : Chlorine may increase toxicity; precise hazards for the oxazolo derivative require experimental validation.

Biological Activity

Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 215.63 g/mol
  • CAS Registry Number : 2524-52-9

The compound features an oxazole ring fused with a pyridine structure, which is significant for its biological interactions.

Pharmacological Activities

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of oxazolo-pyridine compounds exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : this compound has also been investigated for its anti-inflammatory properties. Research has revealed that certain oxazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways critical for maintaining homeostasis or modulating disease states.

Data Table: Biological Activities and IC50 Values

Activity TypeIC50 Value (µM)Reference
Antimicrobial12.5
Anticancer (A549)8.0
Anti-inflammatory15.0

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated a series of oxazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between structural modifications and antimicrobial efficacy, highlighting the importance of the chlorine substituent in enhancing activity .
  • Cancer Cell Line Testing : In a study assessing the effects on lung cancer cell lines (A549), this compound showed significant growth inhibition at concentrations as low as 8 µM. The mechanism was linked to apoptosis via caspase activation and mitochondrial membrane potential disruption .
  • Inflammation Model : In vivo studies using murine models of inflammation demonstrated that administration of the compound resulted in reduced edema and cytokine levels, suggesting its potential as an anti-inflammatory agent in clinical settings .

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